

Structural Confirmation of 3-Methoxypropyl Isothiocyanate: A Comparative Spectral Analysis Guide

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Compound of Interest

Compound Name: 3-Methoxypropyl isothiocyanate

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This guide provides a comprehensive spectral analysis of **3-Methoxypropyl isothiocyanate** for structural confirmation, comparing its spectroscopic data with two relevant alternatives: 3-Methylthiopropyl isothiocyanate and Allyl isothiocyanate. Detailed experimental protocols for the acquisition of key spectral data are also presented to support researchers in their analytical workflows.

Comparative Spectral Data

The structural integrity of **3-Methoxypropyl isothiocyanate** can be unequivocally confirmed through the combined application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented below, sourced from established spectral databases, highlights the key diagnostic features of the target molecule in comparison to structurally similar isothiocyanates.

Infrared (IR) Spectroscopy Data

The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the $-N=C=S$ group, typically appearing in the $2000-2200\text{ cm}^{-1}$ region.

Compound	Key IR Absorptions (cm ⁻¹)	Source
3-Methoxypropyl isothiocyanate	~2090 (s, sharp, -N=C=S stretch), ~2930 (m, C-H stretch), ~1110 (m, C-O stretch)	NIST WebBook[1]
3-Methylthiopropyl isothiocyanate	~2100 (s, sharp, -N=C=S stretch), ~2920 (m, C-H stretch)	PubChem[2]
Allyl isothiocyanate	~2085 (s, sharp, -N=C=S stretch), ~3080 (m, =C-H stretch), ~1640 (m, C=C stretch)	NIST WebBook[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The chemical shifts, splitting patterns, and integration values are unique for a given structure.

Compound	¹ H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)	Source
3-Methoxypropyl isothiocyanate	~3.65 (t, 2H, J ≈ 6.5 Hz, -CH ₂ -NCS), ~3.40 (t, 2H, J ≈ 6.0 Hz, -O-CH ₂ -), ~3.35 (s, 3H, -OCH ₃), ~1.95 (quintet, 2H, J ≈ 6.2 Hz, -CH ₂ -CH ₂ -CH ₂ -)	Spectral Database for Organic Compounds (SDBS)
3-Methylthiopropyl isothiocyanate	~3.60 (t, 2H, -CH ₂ -NCS), ~2.60 (t, 2H, -S-CH ₂ -), ~2.10 (s, 3H, -SCH ₃), ~2.00 (m, 2H, -CH ₂ -CH ₂ -CH ₂ -)	Spectral Database for Organic Compounds (SDBS)
Allyl isothiocyanate	~5.85 (m, 1H, -CH=CH ₂), ~5.35 (m, 2H, -CH=CH ₂), ~4.14 (d, 2H, J ≈ 6.0 Hz, -CH ₂ -NCS)	ChemicalBook[4], SpectraBase[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. The isothiocyanate carbon typically appears in a characteristic downfield region, although its signal can sometimes be broad.[6]

Compound	¹³ C NMR Chemical Shifts (δ, ppm)	Source
3-Methoxypropyl isothiocyanate	~130 (br, -N=C=S), ~70 (-O-CH ₂ -), ~58 (-OCH ₃), ~45 (-CH ₂ -NCS), ~28 (-CH ₂ -CH ₂ -CH ₂ -)	Spectral Database for Organic Compounds (SDBS)
3-Methylthiopropyl isothiocyanate	~130 (br, -N=C=S), ~45 (-CH ₂ -NCS), ~32 (-S-CH ₂ -), ~30 (-CH ₂ -CH ₂ -CH ₂ -), ~15 (-SCH ₃)	Spectral Database for Organic Compounds (SDBS)
Allyl isothiocyanate	~132 (br, -N=C=S), ~130 (-CH=CH ₂), ~117 (-CH=CH ₂), ~47 (-CH ₂ -NCS)	PubChem[7]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions (m/z)	Source
3-Methoxypropyl isothiocyanate	131	100, 86, 72, 58, 45	NIST WebBook[1]
3-Methylthiopropyl isothiocyanate	147	101, 72, 61	PubChem[2]
Allyl isothiocyanate	99	72, 58, 41	NIST WebBook[8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small drop of the neat liquid sample (**3-Methoxypropyl isothiocyanate** or alternative) directly onto the center of the ATR crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
- **Data Processing:** Perform baseline correction and, if necessary, ATR correction using the instrument's software.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

- Co-add a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a 90° pulse and a relaxation delay of 2-5 seconds.
 - Co-add a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

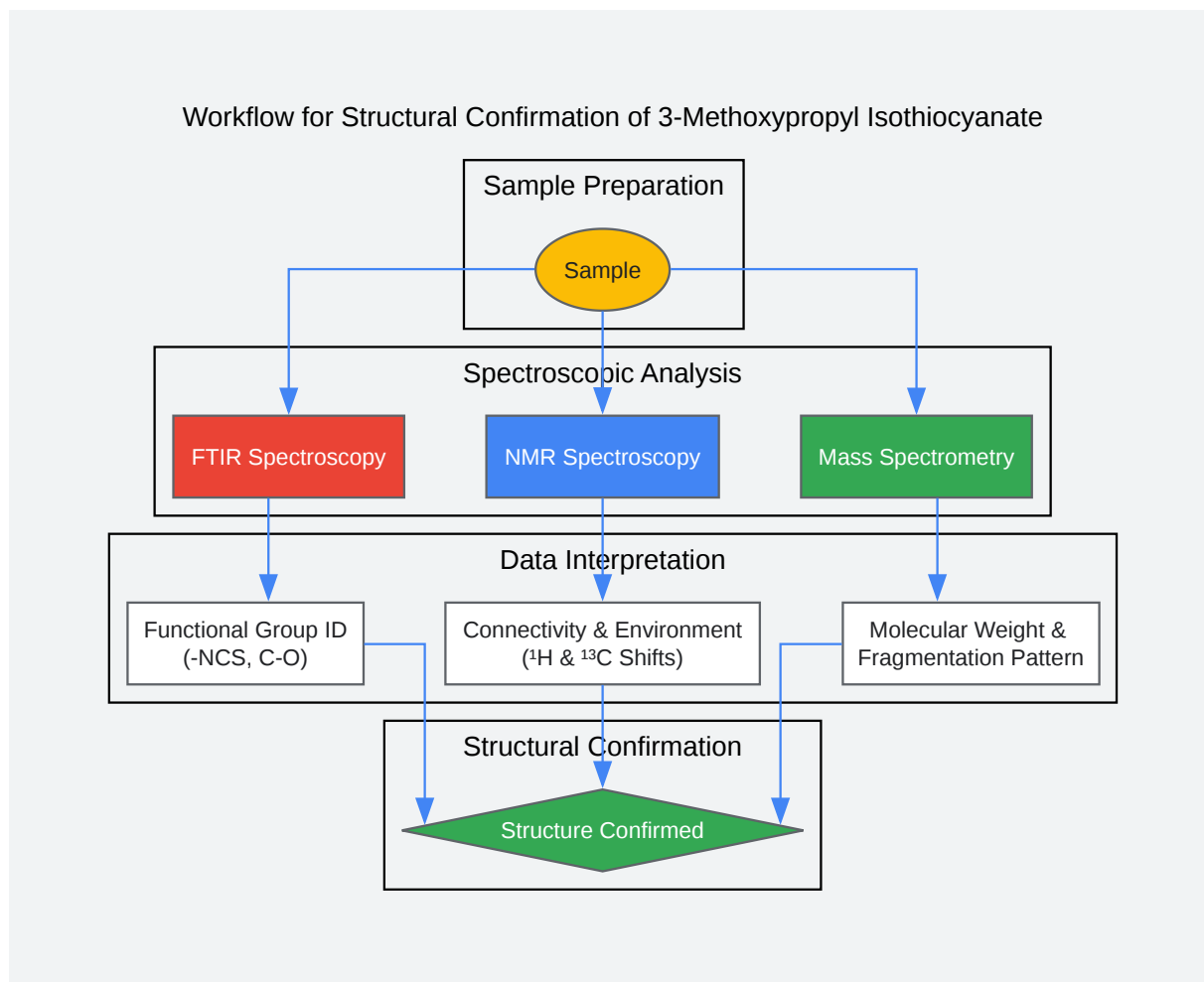
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Method:
 - Injector: Set to a temperature of 250°C and use a split or splitless injection mode.
 - Column: Use a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a nonpolar stationary phase like 5% phenyl polysiloxane).
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
 - Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
- MS Method:

- Interface Temperature: Set the GC-MS interface temperature to 280°C.
- Ion Source: Use an Electron Ionization (EI) source operating at 70 eV. Set the ion source temperature to 230°C.
- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
- Data Acquisition and Analysis: Inject a small volume (e.g., 1 μ L) of the sample solution. Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to the analyte. Compare the obtained mass spectrum with library databases (e.g., NIST) for identification.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **3-Methoxypropyl isothiocyanate** using the described spectral techniques.



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Caption: Logical workflow for spectral analysis.

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